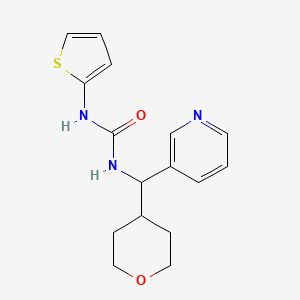

1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea

Descripción

Propiedades

IUPAC Name |

1-[oxan-4-yl(pyridin-3-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-16(18-14-4-2-10-22-14)19-15(12-5-8-21-9-6-12)13-3-1-7-17-11-13/h1-4,7,10-12,15H,5-6,8-9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYZCBHOLXOZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups can be introduced through reactions such as halogenation, nitration, or alkylation.

Synthesis of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

Coupling reactions: The pyridine and tetrahydropyran intermediates can be coupled using reagents like Grignard reagents or organolithium compounds.

Formation of the thiophene ring: Thiophene derivatives can be synthesized through methods such as the Gewald reaction or Paal-Knorr synthesis.

Final assembly: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution reagents: Halogens, alkyl halides, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Thiophene-Containing Urea/Thiourea Analogs

Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and pyrimidin-2-thiol (5a-d) () share the thiophen-2-yl group and urea/thiourea backbone. Key differences include:

- Benzofuran vs. Pyran-Pyridine : The benzofuran moiety in 4a-d introduces fused aromaticity, contrasting with the pyran-pyridine hybrid in the target compound. This difference may influence steric bulk and electronic properties.

Chloro-Trifluoromethylphenyl Urea Derivatives

The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n, ) shares the urea scaffold but differs in substituents:

- Electron-Withdrawing Groups : The chloro-trifluoromethylphenyl group enhances electrophilicity and metabolic resistance compared to the target compound’s pyran-pyridine unit.

- Thioether Linkage : The -S- bridge in 7n introduces flexibility and sulfur-mediated interactions, whereas the target compound’s methylene group (-CH2-) may restrict conformational freedom.

Cyanophenyl and Bicyclic Urea Derivatives

Examples like 1-(3-cyanophenyl)-3-[(2R,4S,5R)-5-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea () highlight:

- Bicyclic Framework : The rigid azabicyclo[2.2.2]octane system enforces a specific conformation, contrasting with the target compound’s flexible tetrahydro-2H-pyran ring.

Actividad Biológica

1-(Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of (thio)ureas, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 280.36 g/mol

The structure consists of a pyridine ring, a thiophene moiety, and a tetrahydro-pyran unit, which contribute to its potential biological activities.

Research indicates that (thio)urea derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The mechanisms include:

- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Antimicrobial Properties : They possess antibacterial and antifungal properties, attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea and related compounds:

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 breast cancer | 15.9 | |

| Antibacterial | Staphylococcus aureus | 0.25 | |

| Anti-inflammatory | RAW 264.7 macrophages | 20.0 | |

| Antifungal | Candida albicans | 10.5 |

Case Studies

- Antitumor Activity : A study focused on a series of (thio)urea derivatives, including those structurally similar to our compound, demonstrated significant inhibition against various cancer cell lines such as MDA-MB-231 and PC-3 prostate cancer cells. The study reported GI50 values indicating effective antiproliferative activity.

- Antimicrobial Studies : Research on related (thio)ureas revealed potent activity against bacterial strains like Staphylococcus aureus, with IC50 values in the nanomolar range, suggesting that modifications in the urea structure can enhance antimicrobial efficacy.

- Inflammation Modulation : In vitro studies on macrophage cell lines showed that certain derivatives could reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

The compound can be synthesized via urea bridge formation between pyridine- and thiophene-containing precursors. A typical approach involves:

- Step 1 : Activation of the pyridine-3-yl(tetrahydro-2H-pyran-4-yl)methyl amine with phosgene or carbonyldiimidazole (CDI) to generate an isocyanate intermediate.

- Step 2 : Reaction with thiophen-2-ylamine under anhydrous conditions in solvents like THF or DCM.

- Optimization : Adjusting temperature (40–60°C), solvent polarity, and stoichiometry (1:1.2 amine:isocyanate ratio) improves yields. Catalytic bases (e.g., triethylamine) mitigate side reactions.

Q. Example Reaction Conditions for Analogous Urea Derivatives

| Compound | Yield (%) | Temp (°C) | Solvent | Key Notes |

|---|---|---|---|---|

| 7n | 41.5 | 60 | THF | Requires 12h stirring |

| 7o | 48.3 | 50 | DCM | Base: Et₃N (1.5 eq) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Critical characterization methods include:

Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?

- In vitro enzyme assays : Target kinases or receptors (e.g., anti-inflammatory COX-2 inhibition).

- Cell-based assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7) in cancer cell lines (e.g., HCT116 or MCF-7).

- Solubility/stability : Simulated gastric fluid (SGF) and phosphate buffer (pH 7.4) for early ADME profiling.

Advanced Research Questions

Q. How can researchers resolve contradictions between observed in vitro activity and in vivo efficacy?

Discrepancies often arise from:

- Poor pharmacokinetics : Use metabolic stability assays (e.g., liver microsomes) to identify rapid clearance.

- Bioavailability : Measure logP (octanol-water) to assess lipophilicity. Derivatives with logP 2–3 show better membrane permeability.

- Prodrug strategies : Modify thiophene or pyran groups to enhance solubility (e.g., PEGylation or salt formation).

Q. What computational methods assist in predicting target interactions and binding modes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model urea binding to kinase active sites (e.g., EGFR or VEGFR2).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100ns trajectories.

- QSAR : Correlate substituent effects (e.g., thiophene vs. pyridine) with activity using Hammett constants.

Q. How can physicochemical properties be optimized for improved bioavailability?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability.

- Crystallography : Analyze polymorphs via PXRD to identify stable crystalline forms with higher solubility.

- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to improve dissolution rates.

Q. How should researchers design experiments to validate mechanistic hypotheses in conflicting data scenarios?

- Orthogonal assays : Combine biochemical (e.g., ELISA) and cellular (e.g., siRNA knockdown) methods to confirm target engagement.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) independently of enzymatic activity.

- Meta-analysis : Compare data across analogous compounds (e.g., pyridin-2-yl vs. pyridin-3-yl derivatives) to identify structural determinants of activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.